dibutyl phosphate
Description
Historical Trajectories of Dibutyl Phosphate (B84403) Research
Systematic studies on dialkyl phosphate esters, including dibutyl phosphate, commenced in the 1950s, driven by an interest in their surfactant and metal-chelating properties. A significant area of early investigation focused on the role of DBP in solvent extraction processes, particularly in the context of nuclear fuel reprocessing. osti.govosti.gov It was recognized that DBP is a principal degradation product of tributyl phosphate (TBP), a widely used extractant. osti.govosti.gov The presence of DBP was found to significantly impact the extraction of various metals, such as zirconium and uranium, making the understanding of its formation and effects a primary research objective. osti.govosti.govacs.org
Interdisciplinary Significance of this compound in Chemical Science and Engineering
The relevance of this compound extends across multiple fields of chemical science and engineering. Its amphiphilic nature, possessing both hydrophobic butyl groups and a hydrophilic phosphate head, underpins its application as a surfactant. chemicalland21.com This property is exploited in various industrial formulations, including heavy-duty alkaline cleaning products and laundry detergents. chemicalland21.com
In the realm of materials science, DBP and its derivatives have been investigated as corrosion inhibitors, particularly for aluminum alloys. researchgate.netosu.eduscispace.com For instance, cerium this compound has demonstrated effective inhibition of corrosion on AA2024-T3 aluminum alloys by forming a protective layer on the metal surface. researchgate.netosu.eduscispace.com
Furthermore, DBP serves as a crucial reagent and catalyst in organic synthesis. It is utilized in the synthesis of other organophosphorus compounds and acts as a catalyst in reactions such as cross-linking in the paint industry. chemicalland21.comoecd.org Its ability to form complexes with various metal ions also makes it a valuable component in the separation and purification of metals. osti.govchemicalland21.com The study of DBP also intersects with environmental science, as it is a degradation product of other widely used chemicals and its behavior in the environment is of interest. solubilityofthings.com
Aims and Structural Framework of the Research Outline
The primary aim of this article is to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its chemical properties, synthesis, applications, and analytical methodologies. The content is structured to guide the reader through a logical progression of topics, starting with the fundamental characteristics of the compound and moving towards its practical applications and the methods used for its detection and quantification.
The subsequent sections will delve into:
Chemical and Physical Properties of this compound: A detailed examination of the intrinsic properties of DBP.
Synthesis and Manufacturing of this compound: An overview of the common methods for its preparation.
Applications of this compound: A focused look at its roles in solvent extraction and as a surfactant and corrosion inhibitor.
Analytical Methodologies for this compound: A review of the techniques used to identify and quantify DBP.
This structured approach ensures a thorough and focused exploration of this compound within the defined scope.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18O4P- |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
dibutyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/p-1 |
InChI Key |
JYFHYPJRHGVZDY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)([O-])OCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Strategies and Advanced Production Methodologies for Dibutyl Phosphate
Established Reaction Pathways for Dibutyl Phosphate (B84403) Synthesis
The production of dibutyl phosphate can be approached through various established chemical reactions. The choice of pathway often depends on the desired purity, scale of production, and available starting materials.
Alcoholysis Reactions with Phosphorous Acid Precursors
A primary and direct method for synthesizing this compound involves the esterification reaction between phosphorous acid and n-butanol. scientific.netresearchgate.netepa.gov This reaction has been studied to determine the optimal conditions for product formation. scientific.netresearchgate.netepa.gov The process typically involves heating a mixture of the two reactants, leading to the formation of this compound and water as a byproduct. Research has shown that this method can proceed effectively without the need for a catalyst. scientific.netresearchgate.netepa.gov
Alternative Synthetic Routes and Their Comparative Analysis
Beyond the direct esterification of phosphorous acid, several other methods for producing this compound have been developed.
Reaction of Phosphorus Oxychloride with n-Butanol: This method involves reacting phosphorus oxychloride directly with n-butanol. google.com The process yields this compound after steps that include synthesis, curing, acid discharge, and a series of washing and refining steps. google.com This route is noted for potentially reducing equipment investment by saving on processes and equipment that would be needed for producing dibutyl phosphite (B83602) or tributyl phosphate as intermediates. google.com
Hydrolysis of Tributyl Phosphate: this compound is a known degradation product of tributyl phosphate (TBP), forming through hydrolysis. osti.gov This reaction involves the cleavage of a butyl group from the TBP molecule and can be catalyzed by both acids and bases. osti.gov
Reaction with Phosphorus Pentoxide: A mixture of mono- and this compound can be generated by the interaction of phosphorus pentoxide with n-butanol. google.comresearchgate.net This method provides a route to a mixture of phosphate esters, which may require further separation depending on the desired application.
Comparative Analysis: The direct synthesis from phosphorous acid and n-butanol is a straightforward approach, with studies providing clear parameters for achieving a respectable yield. scientific.netresearchgate.netepa.gov The phosphorus oxychloride route offers an alternative that may streamline production by avoiding certain intermediate products. google.com The hydrolysis of tributyl phosphate is more of a degradation pathway but represents a valid chemical transformation to obtain DBP. osti.gov The phosphorus pentoxide method yields a mixture of products, which contrasts with the more direct routes that can be optimized to favor the formation of the diester. google.comresearchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in this compound synthesis is critically dependent on the careful control of several reaction parameters.
Influence of Stoichiometric Ratios on Product Formation
The molar ratio of the reactants is a key factor in maximizing the yield of this compound. In the synthesis from phosphorous acid and n-butanol, a specific molar ratio has been identified as optimal. Research indicates that the ideal mole ratio of n-butanol to phosphorous acid is 3.6:1. scientific.netresearchgate.netepa.gov Using this excess of n-butanol helps to drive the esterification reaction towards the formation of the desired dibutyl ester.
Temperature and Time Dependence in Synthesis Processes
Temperature and reaction duration are crucial variables that must be precisely controlled. For the synthesis involving phosphorous acid and n-butanol, the optimal reaction temperature is in the range of 125-135°C. scientific.netresearchgate.netepa.gov Maintaining the reaction within this temperature window for a duration of 3 hours has been shown to produce the best results when no catalyst is employed, leading to a yield of 68%. scientific.netresearchgate.netepa.gov
| Parameter | Optimal Value/Range | Resulting Yield |
|---|---|---|
| Mole Ratio (n-butanol / phosphorous acid) | 3.6 | 68% scientific.netresearchgate.netepa.gov |
| Temperature | 125-135°C scientific.netresearchgate.netepa.gov | |
| Time (without catalyst) | 3 hours scientific.netresearchgate.netepa.gov |
Role of Catalytic Systems in this compound Production
While the direct esterification of phosphorous acid can proceed efficiently without a catalyst, catalytic systems are employed in other related synthesis processes. scientific.netresearchgate.netepa.gov For instance, the production of related phosphate esters can be catalyzed by various compounds. In some syntheses, heterogeneous titanium and zirconium oxide catalysts have been used to increase product yield. tandfonline.com For example, the use of a 50/50 mol% titanium/zirconium catalyst in a related reaction increased the yield of a dioxaphospholane derivative from 27% (uncatalyzed) to 37%. tandfonline.com While specific catalytic systems for the direct synthesis of DBP from phosphorous acid are not extensively detailed in the provided context, the use of catalysts in organophosphate chemistry is a well-established principle for enhancing reaction rates and selectivity. google.comtandfonline.com
Principles and Techniques for this compound Isolation and Purification
The isolation and purification of this compound (DBP) from reaction mixtures are critical steps to ensure its suitability for various applications, which demand high purity levels. The choice of purification strategy depends on the initial purity of the crude product and the nature of the impurities present. Common impurities include unreacted starting materials like butanol and phosphorus oxychloride, as well as byproducts such as monobutyl phosphate (MBP) and tributyl phosphate (TBP). google.comosti.gov A combination of techniques, including extraction, crystallization, and chromatography, is often employed to achieve the desired purity. nih.govorgsyn.orgchemicalbook.com
Liquid-Liquid Extraction: This is a primary method for the initial workup of the reaction mixture. The process typically involves a series of washing steps to remove different types of impurities. google.comchemicalbook.com
Alkali Washing: An alkali wash, for instance with a sodium hydroxide (B78521) solution, is used to neutralize any remaining acidic impurities and to convert DBP into its sodium salt, which is soluble in the aqueous phase. chemicalbook.com This step also helps in removing some organic-soluble byproducts.
Acid Washing: Following the alkali wash, an acid wash with a mineral acid like hydrochloric acid is performed to convert the sodium salt of DBP back to its acidic form, which can then be extracted into an organic solvent. chemicalbook.com This process helps in removing water-soluble impurities.
Water Washing: Finally, washing with water removes any remaining salts and water-soluble compounds. google.com
A general procedure involves dissolving the crude product in a suitable organic solvent like diethyl ether or dichloromethane (B109758). chemicalbook.com This organic phase is then washed sequentially with a saturated sodium bicarbonate solution, water, and brine. nih.gov The organic layer is subsequently dried over an anhydrous salt such as magnesium sulfate (B86663) and the solvent is removed under reduced pressure to yield the purified DBP. chemicalbook.com In some procedures, after initial extraction and concentration, the crude DBP is dissolved in a saturated sodium bicarbonate solution, washed with dichloromethane to remove neutral impurities, and then acidified to a pH of 0-1 with hydrochloric acid before being re-extracted with dichloromethane. chemicalbook.com
Crystallization: Crystallization is another effective method for purifying DBP, particularly for removing impurities that have different solubilities. While DBP itself is a liquid at room temperature, it can be crystallized at low temperatures. sigmaaldrich.comnih.gov For instance, tributyl phosphate, a common impurity, can be purified by recrystallization from n-hexane at temperatures between -20°C and -40°C. osti.gov Although direct crystallization of DBP is less common, its salts can be crystallized. For example, calcium this compound can be purified through crystallization.
Chromatography: For achieving very high purity, chromatographic techniques are indispensable.
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for the purification of DBP. nih.govorgsyn.org The crude DBP is loaded onto a silica gel column and eluted with a suitable solvent system. A common eluent is a mixture of hexanes and ethyl acetate (B1210297). nih.govorgsyn.org The polarity of the solvent mixture can be adjusted to achieve optimal separation of DBP from other components in the mixture. For example, a mixture of 35% ethyl acetate in hexanes has been used to elute DBP from a silica gel column. orgsyn.org It is important to note that prolonged contact with silica gel can lead to hydrolysis of the phosphate ester, so the chromatography should be performed expediently. orgsyn.org
Ion Chromatography (IC): This technique is particularly useful for the analysis and separation of DBP from its hydrolysis products, MBP and phosphoric acid. iaea.orgnih.gov The method relies on the separation of the anionic forms of these compounds on an anion exchange resin, followed by conductivity detection. iaea.org The separation can be influenced by the presence of other ions, such as nitrate (B79036), which can interfere with the analysis. nih.govosti.gov To overcome such interferences, sample preparation steps like extraction of DBP into an organic solvent, back-extraction into a basic solution, and removal of interfering ions may be necessary. osti.gov Different ion chromatography columns, such as Dionex AS11 and AS5A, have been evaluated for their efficiency in separating DBP and MBP. nih.gov
Gas Chromatography (GC): Gas chromatography is a powerful analytical technique for determining the purity of DBP and quantifying impurities. lyzhongdachem.compsu.edu Due to the low volatility of DBP, it is often derivatized before analysis. scirp.org A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts DBP into its more volatile trimethylsilyl (B98337) ester. cdc.gov Another derivatizing agent is diazomethane (B1218177), which methylates DBP. scirp.org The derivatized sample is then analyzed using a gas chromatograph, often equipped with a flame photometric detector (FPD) which is selective for phosphorus-containing compounds. psu.edu
Purity Analysis: The purity of the final DBP product is typically assessed using a combination of analytical methods. Gas chromatography is a primary tool for quantifying the assay and identifying volatile impurities. lyzhongdachem.com Potentiometric titration can be used to determine the acid value of the DBP. lyzhongdachem.com
The following table summarizes the common techniques used for the isolation and purification of this compound:
| Technique | Principle | Application | Key Considerations | References |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Initial workup to remove acidic, basic, and water-soluble impurities. | Involves sequential washing with acidic, basic, and neutral aqueous solutions. The choice of solvent is crucial. | google.comnih.govchemicalbook.com |
| Crystallization | Separation of a solid from a solution based on differences in solubility at different temperatures. | Purification of DBP precursors or salts. | DBP is a liquid at room temperature, so this method is less direct for the free acid. | osti.gov |
| Column Chromatography | Separation of compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | High-purity isolation of DBP from byproducts. | Eluent composition is critical for effective separation. Prolonged contact with silica gel can cause hydrolysis. | nih.govorgsyn.org |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Analysis and separation of DBP from its hydrolysis products (MBP, phosphoric acid). | Mobile phase composition and the presence of interfering ions can affect separation. | iaea.orgnih.govosti.gov |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their partitioning between a stationary phase and a mobile gas phase. | Purity analysis and quantification of impurities. | DBP often requires derivatization to increase volatility before analysis. | lyzhongdachem.compsu.eduscirp.orgcdc.gov |
Sophisticated Analytical Techniques for Characterization and Quantification of Dibutyl Phosphate
Advanced Spectroscopic Modalities for Structural and Quantitative Analysis
Spectroscopic techniques provide invaluable information regarding the molecular structure, functional groups, and concentration of dibutyl phosphate (B84403). These methods are often non-destructive and can be adapted for real-time, online monitoring. acs.orgosti.govacs.org
Vibrational Spectroscopy Applications (FTIR, Raman) for Molecular Fingerprinting
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for obtaining a "molecular fingerprint" of dibutyl phosphate by probing its vibrational modes.
FTIR Spectroscopy has been effectively used to distinguish DBP from its parent compound, TBP, particularly in organic solvents like n-dodecane. acs.orgacs.org The technique is sensitive to the presence of the P=O and P-O-C functional groups, whose vibrational frequencies can be influenced by intermolecular interactions, such as hydrogen bonding and dimer formation. researchgate.net For instance, the P=O stretching absorption, a key indicator, can be observed and monitored. researchgate.net Although infrared spectroscopy has been used for determining DBP in solvents, its detection limit can be affected by interferences from TBP. researchgate.net Multivariate analysis of FTIR spectral data, such as partial least squares (PLS) regression, has been successfully applied to develop quantitative models for DBP in complex mixtures, even in the presence of nitric acid. acs.orgosti.govacs.org This approach enables real-time, online monitoring of DBP concentrations. osti.govacs.org
Raman Spectroscopy complements FTIR by providing information on non-polar bonds and is less susceptible to interference from water. This makes it a valuable tool for studying DBP in aqueous systems. researchgate.net While specific detailed research findings on the Raman spectrum of DBP are less prevalent in the provided results, it is a known technique for characterizing organophosphorus compounds. chemicalbook.comspectrabase.com The combination of Raman spectroscopy with chemometric methods like multivariate curve resolution can be used to determine the speciation of phosphate compounds in solution. researchgate.net
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR) for Conformational and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of this compound in solution. Different nuclei (¹H, ¹³C, and ³¹P) provide complementary information for purity assessment and conformational analysis.
¹H NMR spectroscopy allows for the identification and mapping of the hydrogen atoms within the DBP molecule. chemicalbook.com The chemical shifts and coupling patterns of the protons on the butyl chains can confirm the structure of the alkyl groups. researchgate.net It has been used to identify DBP as a metabolite in biological samples. researchgate.net
¹³C NMR provides information about the carbon skeleton of the DBP molecule. chemicalbook.com Each unique carbon atom in the butyl chains will give a distinct signal, which can be used to confirm the structure and purity of the compound. nih.govspectrabase.com
³¹P NMR is particularly powerful for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. cdnsciencepub.com The chemical shift of the phosphorus atom in DBP is highly sensitive to its chemical environment, including solvent effects and intermolecular interactions. cdnsciencepub.com This sensitivity allows for the investigation of acid dissociation equilibria and interactions with other species in solution. cdnsciencepub.com ³¹P NMR has been used to study the chemical state of DBP in various polar solvents and alkaline solutions, and to differentiate it from TBP. cdnsciencepub.comiaea.org
Mass Spectrometry (Electrospray Ionization Mass Spectrometry, GC/MS) for Trace Analysis and Speciation
Mass spectrometry (MS) is a highly sensitive technique for the detection and quantification of this compound, especially at trace levels. It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like DBP. acs.orgnih.govacs.orgcapes.gov.br It can be used for the direct determination of DBP in complex matrices without extensive sample preparation. acs.orgnih.govacs.orgcapes.gov.br Both positive and negative ionization modes can be employed. In negative ion mode, DBP readily forms the [M-H]⁻ ion, which is abundant and allows for precise quantification. acs.orgnih.govacs.org In positive ion mode, the detection of specific clusters, such as [2TBP, DBP + H]⁺, can be used for the quantification of trace amounts of DBP in a TBP matrix. acs.orgnih.govacs.org
Gas Chromatography/Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile compounds. Since DBP is non-volatile, a derivatization step is required to convert it into a more volatile form before GC analysis. analytice.comdigitaloceanspaces.comscirp.org Common derivatization agents include diazomethane (B1218177) and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). scirp.orggoogle.comcdc.gov The resulting trimethylsilyl (B98337) ester of DBP is amenable to GC separation and subsequent detection by MS. google.com This method provides excellent sensitivity and selectivity, with detection limits in the nanogram per milliliter range. nih.gov
Chromatographic Separation and Detection Platforms
Chromatographic techniques are essential for separating this compound from other components in a complex mixture prior to its detection and quantification.
Gas Chromatography for Volatile Derivative Analysis
As previously mentioned, gas chromatography is a powerful technique for the analysis of DBP, provided that the analyte is first derivatized to increase its volatility. analytice.comdigitaloceanspaces.com The derivatization of DBP to its trimethylsilyl (TMS) ester is a common approach. digitaloceanspaces.com This method allows for the separation of individual alkyl phosphates and offers improved limits of detection and precision compared to other methods. digitaloceanspaces.com The use of a phosphorus-specific flame photometric detector (FPD) in GC can further enhance selectivity for DBP analysis. cdc.gov Two-dimensional gas chromatography (GCxGC) can provide even greater resolving power for the analysis of DBP in highly complex samples like petroleum. digitaloceanspaces.comualberta.ca
High-Performance Liquid Chromatography in Complex Mixture Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally unstable compounds like this compound in their native form, thus avoiding the need for derivatization. iaea.orgresearchgate.net Ion-pair chromatography, a mode of HPLC, has been successfully used for the determination of trace amounts of DBP in nuclear fuel reprocessing solutions. iaea.orgiaea.org In this method, a counter-ion is added to the mobile phase to form a neutral ion pair with the charged DBP molecule, which can then be retained and separated on a reversed-phase column. iaea.org This approach allows for the rapid analysis of DBP in both aqueous and organic phases with detection limits below 1 mg/L. iaea.org HPLC can be coupled with various detectors, including refractive index and mass spectrometry, for sensitive and specific detection of DBP in complex matrices. researchgate.netchemicalpapers.com
Ion Chromatography for Phosphate Ester Determination
The general procedure for DBP analysis by IC involves an initial liquid-liquid extraction step. DBP, along with other degradation products like monobutyl phosphate (MBP) and phosphoric acid, is extracted from the organic solvent phase (e.g., 30% tributyl phosphate in normal paraffin (B1166041) hydrocarbon) into a dilute alkaline medium, such as sodium hydroxide (B78521). tandfonline.comresearchgate.net Following extraction, the aqueous sample is injected into the ion chromatograph. The separation of DBP from MBP and other anions is achieved on an ion-exchange column, and quantification is typically performed using a suppressed conductivity detector. researchgate.netiaea.org
A specific variant, ion-pair chromatography, has also been successfully applied for the determination of DBP. akjournals.com In this approach, an ion-pairing agent, such as tetrahexylammonium (B1222370) bromide, is added to the mobile phase to form neutral complexes with the phosphate esters, allowing for their separation. akjournals.com Recovery studies using this technique have demonstrated quantitative results, with recoveries of 90% for DBP being reported. akjournals.com
Despite its effectiveness, the IC analysis of DBP can be challenging in the presence of high concentrations of interfering ions like uranium (UO₂²⁺) and nitrate (B79036) (NO₃⁻), which can lead to inconsistent recovery and poor separation. unt.edu To address this, specialized sample preparation and analytical methods have been developed to mitigate these interferences, thereby improving the accuracy and precision of the data. unt.edu Research has demonstrated the ability to quantify DBP to levels as low as 1 ppm with a relative standard deviation (RSD) of 3%. researchgate.netiaea.org
Table 1: Performance Characteristics of Ion Chromatography Methods for this compound (DBP) Determination
| Parameter | Finding | Analytical Context | Source(s) |
| Quantification Limit | 1.5 mg/L | In nuclear fuel reprocessing streams | tandfonline.com |
| Quantification Limit | ~1 ppm | In degraded PUREX process solvent | researchgate.net |
| Relative Standard Deviation (RSD) | 0.4% to 5.7% | For DBP concentrations from 500 mg/L down to 1.5 mg/L | tandfonline.com |
| RSD | 3% | At a concentration of 1 ppm | researchgate.netiaea.org |
| Analysis Time | ~30 minutes | Complete analysis per sample | tandfonline.com |
| Recovery Rate | 90% | Using ion-pair chromatography with a preconcentration column | akjournals.com |
| Retention Time | 16.6 minutes | In an actual waste tank sample using ion-pair chromatography | akjournals.com |
Development of Online Monitoring Systems for Real-time Process Control
The accumulation of this compound in industrial liquid-liquid extraction circuits, such as the PUREX process for recycling used nuclear fuel, can impair process efficiency by interfering with the stripping of valuable elements. researchgate.netiaea.org This necessitates frequent solvent analysis, driving the development of online monitoring systems capable of providing real-time data for process control. acs.org
A significant advancement in this area is the use of Fourier Transform Infrared (FTIR) spectroscopy coupled with multivariate analysis. researchgate.netacs.org This technique allows for the continuous, real-time monitoring of DBP concentration within a complex organic solvent, such as tributyl phosphate (TBP) in n-dodecane, even in the presence of extracted nitric acid. acs.org By applying multivariate regression models (chemometrics) to the collected spectral data, it is possible to discriminate between the infrared signatures of DBP and TBP and to quantify DBP in real time. researchgate.net The robustness of these predictive models has been validated using solvent samples degraded by high-dose gamma irradiation to simulate actual process conditions. acs.org Furthermore, the applicability of this technology has been demonstrated in flow conditions by installing a hollow fiber FTIR probe into a centrifugal contactor apparatus. acs.org
Beyond FTIR, other spectroscopic methods are being developed for the online monitoring of phosphate species. Fiber optic-aided spectrophotometry, utilizing a dip-type probe, has been developed as a method to determine DBP concentration in aqueous process streams. iaea.org Additionally, Raman spectroscopy combined with chemometric analysis is being explored as another powerful optical method for characterizing process parameters in chemically harsh and complex systems, including those containing various phosphate species. osti.gov These online and near real-time monitoring approaches can significantly improve the efficiency and safety of industrial processes by enabling immediate characterization of chemical conditions. researchgate.net
Table 2: Technologies for Online Monitoring of this compound
| Technology | Principle of Operation | Application for DBP Monitoring | Source(s) |
| FTIR Spectroscopy with Multivariate Analysis | Measures the infrared absorption spectrum of the solvent. Regression models correlate spectral features to DBP concentration. | Real-time, in-situ quantification of DBP in TBP/n-dodecane organic solvent during liquid-liquid extraction processes. | researchgate.netacs.org |
| Fibre Optic Spectrophotometry | A dip-type probe connected by fiber optics to a spectrophotometer measures the absorbance of the solution at specific wavelengths. | On-line monitoring of DBP concentrations in aqueous streams associated with the PUREX process. | iaea.org |
| Raman Spectroscopy with Chemometrics | Measures the Raman scattering spectrum, which provides a chemical fingerprint of the sample. Chemometric models analyze the spectra for quantitative information. | Explored for real-time monitoring of various phosphate species and system parameters (e.g., pH) in complex aqueous process streams. | osti.gov |
Environmental Chemistry and Transformation Pathways of Dibutyl Phosphate
Environmental Distribution and Partitioning Dynamics
The environmental distribution of dibutyl phosphate (B84403) is governed by its physicochemical properties, which influence its movement and accumulation across different environmental compartments such as air, water, soil, and sediment.
Fugacity models are valuable tools for predicting the environmental distribution of chemicals. ulisboa.pt A Level III fugacity model, which describes a steady-state, non-equilibrium system, has been used to estimate the environmental fate of dibutyl phosphate under various emission scenarios. oecd.orgulisboa.pt These models utilize properties like molecular weight, water solubility, vapor pressure, and partition coefficients to forecast how a chemical will partition in the environment. oecd.org
When this compound is released into water, modeling predicts that the majority of the chemical is likely to partition into soil and sediment. oecd.org This suggests a tendency for the compound to move from the aqueous phase to solid matrices. The results from a generic Mackay Level III fugacity model illustrate this distribution pattern. oecd.org
Table 1: Potential Environmental Distribution of this compound Based on a Mackay Level III Fugacity Model. Data sourced from the OECD SIDS report. oecd.org
The partitioning behavior predicted by fugacity models is largely driven by interfacial phenomena, particularly adsorption to solid environmental matrices like soil and sediment. oecd.org this compound is expected to adsorb to suspended solids and sediment, a process that is likely dependent on the pH of the surrounding medium. epa.gov In both soil and water, this adsorption to particulate matter is a key fate process. oecd.org
Research on Environmental Remediation and Mitigation Strategies for this compound Contamination
Research into the microbial degradation of this compound provides a foundation for developing bioremediation strategies to treat contaminated environments. frontiersin.org Bioremediation uses microorganisms to clean up pollutants and is considered a cost-effective and environmentally sound alternative to conventional physical or chemical treatment methods. frontiersin.org
The identification of potent DBP-degrading bacteria, such as the Sphingobium sp. RSMS strain, highlights the potential for their application in bioremediation processes. nih.govbarc.gov.in This strain's ability to completely mineralize DBP to non-toxic end products is particularly valuable for treating industrial wastewater, including effluents from nuclear fuel cycle operations. nih.govbarc.gov.in
Furthermore, research has explored the use of immobilized microbial systems for practical remediation applications. One study demonstrated that a mixed microbial culture immobilized on a microcarrier could effectively decontaminate uranium-bearing acid mine wastewater. oup.com The microorganisms hydrolyzed DBP's parent compound, TBP, releasing phosphate that then precipitated the uranium from the solution. oup.com This demonstrates a practical application of DBP's biodegradation pathway for mitigating co-contamination. The development of aerobic granular biomass capable of degrading organophosphorus compounds also points toward advanced bioreactor technologies for treating DBP-contaminated water. barc.gov.in These findings suggest that leveraging specific microbial pathways is a promising strategy for the mitigation and remediation of this compound in soil and water. biorxiv.orgbiorxiv.org
This compound (DBP), an organophosphorus compound, is a degradation product of tributyl phosphate (TBP), which is widely used as a plasticizer, flame retardant, and in industrial processes like nuclear fuel reprocessing. who.intgdut.edu.cn The presence and persistence of DBP in the environment necessitate the development of effective remediation strategies. This article explores the environmental chemistry of DBP and various technological approaches for its removal, including bioremediation, advanced oxidation processes, and adsorption.
1 Bioremediation Approaches Utilizing Microbial Consortia
Bioremediation offers a sustainable and environmentally friendly approach to detoxify contaminants like DBP. frontiersin.org Microbial consortia, which are communities of different microbial species, are often more effective at degrading complex pollutants than single strains. researchgate.netnih.gov This enhanced efficiency stems from synergistic interactions where one species may utilize the metabolic byproducts of another, leading to more complete degradation. nih.gov
Research has demonstrated the potential of microbial consortia in degrading organophosphorus compounds. For instance, a consortium of Pandoraea sp. and Microbacterium sp. has been shown to efficiently degrade dibutyl phthalate (B1215562), a compound structurally similar to DBP. researchgate.net The synergistic action within a consortium can lead to the breakdown of complex molecules through various metabolic pathways. nih.gov The success of bioremediation can be influenced by environmental factors and the bioavailability of the pollutant. researchgate.net
| Microbial Consortium Components | Target Pollutant(s) | Key Findings | Reference |
| Pandoraea sp. and Microbacterium sp. | Dibutyl phthalate (DBP) | Efficient degradation of DBP through synergistic action. | researchgate.net |
| Ochrobactrum sp. VA1, Penicillium chrysogenum, Bacillus sp., Sphingobium sp. | PAHs, phenol, hydrocarbons | Demonstrates the diverse metabolic capabilities of consortia for degrading various organic pollutants. | nih.gov |
| Sphingobium sp. strain RSMS | Tributyl phosphate (TBP) and this compound (DBP) | Complete degradation of 7.98 g/L of TBP in 3 days and 20 mM of DBP in 2 days. | researchgate.net |
2 Advanced Oxidation Processes and Supercritical Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). kobv.de These processes are particularly effective for degrading recalcitrant organic compounds like DBP.
Several AOPs have been investigated for the degradation of organophosphorus compounds. These include:
Ozonation: The use of ozone (O3) to oxidize pollutants. arpgweb.com
UV/Persulfate (UV/PS): This process generates both sulfate (B86663) (SO4·−) and hydroxyl (HO·) radicals, which are powerful oxidizing agents. epa.govresearchgate.net Studies on dibutyl phthalate have shown that the degradation efficiency is influenced by the persulfate dosage, initial pollutant concentration, and pH. epa.govresearchgate.net
Photocatalytic Oxidation: This involves the use of a photocatalyst, such as titanium dioxide (TiO2), and a light source (e.g., UV-A) to generate hydroxyl radicals. kobv.de
Supercritical Water Oxidation (SCWO) is another promising technology for the treatment of complex organic waste. rsc.org Under supercritical conditions (temperatures above 374 °C and pressures above 22.1 MPa), water acts as an excellent solvent for organic compounds and a rapid and efficient oxidant. rsc.org SCWO can achieve over 99.99% destruction removal efficiency for a wide range of hazardous wastes, including DBP. ga.comga.com Research has shown that temperature is a key factor influencing the total organic carbon (TOC) removal efficiency in the SCWO process. rsc.org For instance, in a study on spent extraction solvents containing DBP, increasing the temperature from 450 °C to 560 °C significantly increased the TOC removal from 71.27% to 97.07%. rsc.org
| Treatment Technology | Target Compound | Key Parameters & Findings | Reference |
| UV/Persulfate (UV/PS) | Dibutyl phthalate | Second-order rate constants with SO4·− and HO· were determined. Degradation is affected by PS dosage, pH, and presence of natural organic matter. | epa.govresearchgate.net |
| Supercritical Water Oxidation (SCWO) | Spent extraction solvent (containing DBP) | TOC removal increased from 71.27% at 450°C to 97.07% at 560°C. Temperature is a major influencing factor. | rsc.org |
| Supercritical Water Oxidation (SCWO) | n-dodecane/tributyl phosphate | COD removal of 96.18% was achieved at 500°C. Temperature had the greatest effect on COD removal. | researchgate.net |
3 Adsorption and Separation Technologies for Environmental Cleanup
Adsorption is a widely used and effective method for removing pollutants from aqueous solutions. researchgate.net The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon is a commonly used adsorbent due to its high surface area and porosity. bioline.org.brresearchgate.net
The effectiveness of adsorption for removing DBP from water has been demonstrated using various adsorbent materials. For example, activated carbon derived from phoenix leaves has been shown to have a maximum adsorption capacity of 48.68 mg/g for DBP at a pH of 13. bioline.org.brresearchgate.net The adsorption process is influenced by several factors, including pH, contact time, initial pollutant concentration, and temperature. bioline.org.brresearchgate.net
In the context of nuclear waste, where DBP is a significant degradation product of TBP, specialized adsorbents are being developed. aesj.net For instance, non-woven fabrics with iminodiacetate (B1231623) (IDA) functional groups have shown effectiveness in adsorbing and removing zirconium(IV), a surrogate for plutonium(IV), from a TBP-DBP mixed phase. aesj.net An inorganic-organic hybrid chelate adsorbent called SIDAR demonstrated a removal ratio of 63.3% for Zr(IV) from a TBP-10%DBP solution, with rapid adsorption reaching equilibrium in about 30 minutes. aesj.net
| Adsorbent | Target Pollutant | Adsorption Capacity / Removal Efficiency | Key Conditions | Reference |
| Phoenix Leaves Activated Carbon (PLAC) | Dibutyl phthalate (DBP) | 48.68 mg/g | pH 13 | bioline.org.brresearchgate.net |
| Iminodiacetate (IDA)-type non-woven adsorbent | Zirconium(IV) in TBP-DBP | - | Effective for removal from spent PUREX solvent. | aesj.net |
| SIDAR (inorganic-organic hybrid chelate adsorbent) | Zirconium(IV) in TBP-10%DBP | 63.3% removal | Adsorption equilibrium reached in ~30 minutes. | aesj.net |
Interactions of Dibutyl Phosphate in Solvent Extraction and Separation Science
Dibutyl Phosphate (B84403) as a Major Degradation Product in Tributyl Phosphate-Based Extraction Systems
Tributyl phosphate (TBP) is a cornerstone of the Plutonium and Uranium Refining by Extraction (PUREX) process, which is the primary method for reprocessing spent nuclear fuel. nih.gov In this process, TBP, typically diluted in a hydrocarbon solvent like n-dodecane, is used to selectively extract uranium and plutonium from a nitric acid solution containing dissolved spent fuel. researchgate.netansto.gov.au However, under the harsh conditions of the PUREX process, which involve exposure to radiation and strong acids, TBP undergoes degradation through both radiolysis and acid hydrolysis. researchgate.netresearchgate.net
The primary degradation products of TBP are dibutyl phosphate (DBP) and, to a lesser extent, monobutyl phosphate (MBP). nih.govresearchgate.net The formation of DBP occurs through the dealkylation of one of the butoxy groups of the TBP molecule. nih.gov Research has shown that the rate of DBP formation is influenced by factors such as temperature, acid concentration, and the presence of certain metal ions. For instance, the rate of DBP formation has been observed to be faster in the aqueous phase than in the organic phase during mixed-phase experiments. osti.gov The accumulation of DBP in the solvent is a significant concern as it can adversely affect the performance of the extraction system. acs.org
Table 1: Factors Influencing DBP Formation
| Factor | Influence on DBP Formation | Reference |
|---|---|---|
| Radiolysis | Primary degradation pathway of TBP leading to DBP. | ansto.gov.auresearchgate.net |
| Acid Hydrolysis | Contributes to the degradation of TBP into DBP. | researchgate.net |
| Temperature | Higher temperatures can accelerate the rate of DBP formation. | osti.gov |
| Nitric Acid Concentration | Increased acid concentration can enhance the rate of TBP hydrolysis to DBP. | osti.gov |
Complexation Chemistry and Stoichiometry with Metal Ions (e.g., Actinides, Fission Products like Technetium, Uranium, Zirconium)
This compound is a powerful complexing agent for a variety of metal ions present in spent nuclear fuel. osti.gov Its ability to form strong complexes with actinides and fission products is a key reason for its disruptive influence on separation processes. DBP can exist in different forms, including the dibutylphosphate (B49430) anion (DBP-), dibutylphosphoric acid (HDBP), and as dimers (DBP·HDBP-), all of which can participate in complex formation. unlv.edu
Uranium: DBP forms strong complexes with hexavalent uranium (U(VI)). tandfonline.comresearchgate.net These complexes can be problematic, leading to the formation of insoluble precipitates, which poses a criticality risk in storage tanks. researchgate.netiaea.org The stoichiometry of uranium-DBP complexes can vary depending on the conditions. For example, in solutions with low DBP concentrations, the complex UO2(DBP)2 has been identified. iaea.org At higher DBP concentrations and varying nitric acid levels, more complex species such as UO2(DBP)2(HDBP)x (where x=1 or 2) and even nitrate-containing complexes like UO2(NO3)(H(DBP)2)(HDBP)2 can form. researchgate.netiaea.org Studies have shown that 1 M HDBP in 1.1 M TBP/n-dodecane can retain a significant amount of uranium (VI) in the organic phase during stripping. tandfonline.com
Zirconium: DBP exhibits a particularly strong affinity for zirconium (Zr), a major fission product. osti.govresearchgate.net The presence of even small amounts of DBP can dramatically increase the extraction of zirconium into the organic phase. osti.gov The complex formed has been identified as Zr(NO3)2A2 (where A is the DBP anion), which can further associate with additional HDBP molecules. researchgate.net The strong complexation of zirconium by DBP interferes with the separation of uranium and plutonium.
Technetium: The chemistry of technetium (Tc) in the PUREX process is complicated by the presence of DBP. unlv.edu While tetravalent technetium (Tc(IV)) is not typically extracted by TBP, it can form stable, extractable complexes with DBP. unlv.edu Research suggests the formation of species such as TcO(DBP·HDBP)2. unlv.edu More recent studies using EXAFS and theoretical methods have identified different Tc-DBP complexes in the light and heavy organic phases that can form during extraction, such as Tc(NO3)3(DBP)(HDBP)2 and Tc(NO3)2(DBP)2(HDBP)2, respectively. acs.org
Plutonium: DBP also forms strong complexes with plutonium, particularly Pu(IV). researchgate.net This strong complexation can lead to the retention of plutonium in the organic phase during the stripping stage, hindering its recovery. core.ac.uk The extraction of plutonium by DBP has been shown to occur in the form of PuK4, where K represents the dibutylphosphate anion or its acidic form. researchgate.net
Influence of this compound on Extraction Efficiency and Selectivity in Liquid-Liquid Systems
The presence of DBP significantly impacts the efficiency and selectivity of liquid-liquid extraction systems like the PUREX process. researchgate.net Its strong complexing ability with both the target actinides (uranium and plutonium) and certain fission products leads to several undesirable effects.
Furthermore, DBP compromises the selectivity of the separation process. The strong extraction of fission products like zirconium and technetium by DBP leads to their contamination of the uranium and plutonium product streams. osti.govacs.org This necessitates additional purification cycles, increasing the complexity and cost of reprocessing.
Another detrimental effect of DBP is the formation of a "third phase" at the aqueous-organic interface. researchgate.netacs.org This third phase is an organic phase rich in metal-DBP complexes that is immiscible with both the bulk organic solvent and the aqueous phase. acs.org The formation of a third phase can disrupt the hydrodynamics of the extraction equipment and poses a criticality safety concern due to the potential accumulation of fissile materials like plutonium. acs.org The presence of DBP has also been linked to poor phase separation and the formation of emulsions. researchgate.net
Table 2: Effects of DBP on PUREX Process Performance
| Effect | Description | Reference |
|---|---|---|
| Reduced Actinide Recovery | Strong complexation with U and Pu leads to their retention in the organic phase during stripping. | tandfonline.comcore.ac.uk |
| Decreased Selectivity | Co-extraction of fission products like Zr and Tc contaminates the U and Pu streams. | osti.govacs.org |
| Third Phase Formation | Formation of a metal-rich third phase at the interface disrupts operations and poses a criticality risk. | researchgate.netacs.org |
| Poor Phase Separation | Leads to the formation of emulsions between the aqueous and organic phases. | researchgate.net |
Strategies for Mitigating this compound Interference in Nuclear Fuel Reprocessing
Given the significant negative impacts of DBP on nuclear fuel reprocessing, various strategies have been developed to mitigate its interference. These strategies primarily focus on removing DBP from the solvent or preventing its accumulation.
A common approach is solvent washing, where the used TBP solvent is treated with a chemical agent to remove DBP and other degradation products. Alkaline washes, for instance, can extract the acidic DBP into an aqueous phase. researchgate.net However, the effectiveness of this method can be limited by the complexation of DBP with metal ions. researchgate.net In such cases, a pre-treatment step, such as a sulphuric acid wash, may be necessary to break the metal-DBP complexes before the alkaline wash. researchgate.net
Another strategy involves the development of alternative solvents that are more resistant to degradation than TBP. Researchers have investigated compounds like tri-iso-amyl phosphate (TiAP) and di-hexyl octanamide (B1217078) (DHOA) as potential replacements for TBP in specific applications, although their large-scale implementation has not yet been demonstrated. researchgate.net
Continuous monitoring of the solvent quality is also crucial for managing DBP levels. Techniques like Fourier Transform Infrared (FTIR) spectroscopy coupled with multivariate analysis are being developed for the online monitoring of DBP concentrations in the solvent, allowing for timely intervention before significant performance degradation occurs. acs.org
Finally, process modifications can also help to minimize the impact of DBP. For example, controlling the temperature and acid concentrations within the process can help to reduce the rate of TBP degradation.
Mechanistic Investigations of Dibutyl Phosphate in Catalysis and Advanced Materials Science
Dibutyl Phosphate (B84403) as an Organocatalyst in Polymerization Reactions
Dibutyl phosphate (DBP), an organophosphate compound, has garnered attention as a versatile organocatalyst in polymer synthesis. sigmaaldrich.cn It is particularly effective in ring-opening polymerization (ROP) of cyclic esters and in catalyzing transesterification reactions. sigmaaldrich.cnsigmaaldrich.com Its utility extends to the synthesis of various polymers, showcasing its potential as a commercially relevant catalyst. researchgate.netacs.org
The ring-opening polymerization (ROP) of cyclic esters catalyzed by acidic organocatalysts like this compound generally proceeds via a monomer activation mechanism. researchgate.net In this process, the catalyst activates the monomer, making it susceptible to nucleophilic attack by an initiator, typically an alcohol. acs.orgdiva-portal.org
While the broader mechanism for acid-catalyzed ROP is established, specific mechanistic details can vary depending on the catalyst and monomer. For instance, with diphenyl phosphate (DPP), a related organophosphate, the polymerization of trimethylene carbonates proceeds in a controlled manner, avoiding undesirable side reactions like backbiting and transesterification. acs.org this compound, being a stronger acid than DPP, has been successfully used for the polymerization of lactide at elevated temperatures, producing colorless polylactides (PLAs). acs.org The initiator residue is incorporated at the beginning of the polymer chain, which is a key indicator of the monomer activation mechanism. researchgate.net Kinetic studies often reveal a first-order dependence on the monomer concentration, further supporting this mechanism. researchgate.net
The effectiveness and selectivity of organophosphates like DBP can sometimes surpass other protonic acids. For example, in certain polymerizations, DBP has shown superiority in maintaining the fidelity of polymer chain ends compared to catalysts like hydrochloric acid (HCl) or triflic acid (TfOH). acs.org
This compound has proven to be an effective catalyst for the synthesis of bio-based polyesters through the ring-opening polymerization of various commercially relevant cyclic ester monomers. acs.org This positions DBP as a valuable tool in the development of sustainable polymers.
The synthesis of high molecular weight bio-based aliphatic homo-polyesters has been achieved through solventless melt polymerization, sometimes utilizing catalysts to manage reaction conditions and prevent side reactions. techscience.com While some processes use metal-based catalysts, organocatalysts like DBP offer a metal-free alternative. sigmaaldrich.comtechscience.com The resulting bio-based polyesters, such as those derived from succinic acid, have garnered significant interest due to their biodegradability and mechanical properties. tu-clausthal.de
Furthermore, this compound's catalytic activity extends to the synthesis of block copolymers. For instance, it has been used in the block copolymerization of trimethylene carbonate (TMC) with other cyclic esters like δ-valerolactone and ε-caprolactone, yielding well-defined block copolymers. acs.org This versatility allows for the creation of tailored polymeric materials with specific properties, such as thermoplastic elastomers. acs.org The use of bio-based monomers, such as those derived from glycerol (B35011) and citric acid, in conjunction with phosphate-containing catalysts, also contributes to the development of functional biopolyesters with properties like flame retardancy. mdpi.com
Application in the Ionothermal Synthesis of Uranyl Phosphate Materials
This compound plays a significant role in the ionothermal synthesis of hybrid organic-inorganic uranyl phosphate compounds. osti.gov In this method, ionic liquids containing this compound are used as both the solvent and a source of the phosphate ligand. osti.govresearchgate.net This approach has led to the crystallization of novel uranyl phosphate structures. osti.govrsc.org
The ionothermal method using this compound offers a distinct synthetic route compared to traditional hydrothermal reactions for uranyl systems. rsc.org The organic groups on the phosphate anion, such as the butyl groups in DBP, influence the coordination of the uranyl ion and contribute to the stability of the resulting crystal structures. osti.govresearchgate.net
Below is a table summarizing key crystallographic data for a uranyl phosphate compound synthesized using this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| U-Oyl Bond Distance (avg) | 1.775(1) Å |
| U-Oeq Bond Distance (avg) | 2.304(3) Å |
| P-O Bond Distance (avg) | 1.536(8) Å |
| C-O Bond Distance (avg) | 1.459(2) Å |
| C-C Bond Distance (avg) | 1.513(7) Å |
Data derived from a uranyl phosphate compound synthesized using 1-ethyl-3-methylimidazolium (B1214524) this compound. osti.gov
Research on this compound in the Development of Functional Materials (e.g., Vitrimers, Flame Retardants)
This compound is integral to the development of advanced functional materials, particularly vitrimers and flame-retardant polymers. dntb.gov.ua Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, allowing them to be reprocessed and reshaped due to dynamic covalent bonds. rsc.orgresearchgate.net
Phosphate esters, which can be formed using precursors like this compound, can act as the dynamic crosslinking sites in vitrimer networks. rsc.orglaregents.edu The exchange reactions between phosphate esters and hydroxyl groups at elevated temperatures impart the material with its malleable and recyclable characteristics. laregents.edu This "drop-in" technology allows for the creation of high-performance vitrimers with intrinsic functionalities. laregents.edu
A key advantage of incorporating phosphate structures is the inherent flame retardancy they confer to the material. rsc.orgnih.govrsc.org When exposed to high temperatures, the phosphate groups facilitate the formation of a protective char layer, which insulates the underlying material and impedes combustion. mdpi.comrsc.org Research has demonstrated that phosphate ester-based vitrimers can be developed from bio-based resources, further enhancing their sustainability. rsc.orgresearchgate.net
The table below highlights the properties of a phosphate-based vitrimer system.
| Property | Description |
| Mechanical Strength | Exhibits high toughness due to abundant hydrogen bonds in the network. laregents.edu |
| Recyclability | Catalyst-free rapid exchange reactions enable high recycling efficiency. laregents.edu |
| Flame Retardancy | Forms a cellular layer of charred phosphoric acid upon heating, providing fire protection. laregents.edu |
| UV Curability | Can be combined with acrylates to create UV-curable, recyclable, and flame-retardant polymers. laregents.edu |
Investigation of Magnetically-Induced Optical Phenomena and Supramolecular Assembly
Recent research has uncovered fascinating magnetically-induced optical phenomena in liquid mixtures containing this compound. mdpi.comunime.it Specifically, a mixture of this compound and propylamine (B44156) exhibits an unusually strong magnetic-field-induced birefringence, a property where the refractive index of the material becomes anisotropic in the presence of a magnetic field. mdpi.comunime.it
This effect is remarkable for several reasons. The induced birefringence is significantly higher than what is typically observed in molecular liquids. mdpi.com Moreover, the response to the magnetic field is exceptionally slow, occurring over minutes to hours, in stark contrast to the nanosecond timescales of typical molecular reorientations. mdpi.comunime.it This slow response suggests that the phenomenon is not due to the orientation of individual molecules but rather the field-induced self-assembly of larger, internally ordered supramolecular structures. mdpi.comunime.it
The model proposed to explain this behavior involves the formation of orientable dipoles dispersed in a matrix, leading to the creation of soft, molecule-based nanostructures. mdpi.comresearchgate.net The external magnetic field drives the progressive building and organization of these strongly interacting amphiphilic structures. mdpi.comunime.it This discovery opens new avenues for designing novel, water-free, optically active fluids that are fully responsive to magnetic fields. researchgate.net
The following table summarizes the key findings of the magnetically-induced birefringence in the this compound/propylamine system.
| Feature | Observation |
| System | Mixture of this compound and propylamine. mdpi.com |
| Phenomenon | Intense magnetically-induced optical birefringence. mdpi.com |
| Magnitude | ∆n/λ ≈ −0.1 at 1 Tesla. mdpi.com |
| Response Time | Unusually slow, from several minutes to hours. mdpi.com |
| Proposed Mechanism | Magnetic field-induced self-assembly of supramolecular nanostructures. mdpi.comunime.it |
Biological Interactions and Mechanistic Toxicology of Dibutyl Phosphate Excluding Clinical Studies and Direct Adverse Effects
Molecular and Cellular Mechanisms of Biological Interaction (in vitro and non-human in vivo models)
Effects on Metabolic Pathways (e.g., Lipid Metabolism Regulation via PPARα/SREBP-1c/FAS/GPAT/AMPK Signaling)
Scientific literature extensively documents the role of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway and its downstream targets—Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FAS), Glycerol-3-Phosphate Acyltransferase (GPAT), and AMP-activated Protein Kinase (AMPK)—in lipid metabolism. However, research into the disruption of this specific pathway has predominantly focused on phthalate (B1215562) esters, particularly dibutyl phthalate, which shares the "DBP" acronym with dibutyl phosphate (B84403), and certain organophosphate flame retardants like triphenyl phosphate (TPHP). researchgate.netsci-hub.sesci-hub.seresearchgate.net
Studies have shown that phthalates and their monoester metabolites can activate PPARs, leading to significant alterations in the expression of genes involved in lipogenesis and lipid storage. researchgate.net Similarly, TPHP and 2-ethylhexyl diphenyl phosphate (EHDPP) have been found to activate PPARγ, a key regulator of lipid metabolism and adipogenesis. sci-hub.sesci-hub.se At present, the available scientific literature from the conducted searches does not provide direct evidence that dibutyl phosphate itself is a modulator of the PPARα/SREBP-1c/FAS/GPAT/AMPK signaling pathway.
Enzymatic Hydrolysis and Interaction with Biological Systems
This compound is a principal intermediate product formed during the enzymatic breakdown of its parent compound, tributyl phosphate (TBP). atamanchemicals.com The biotransformation of TBP is a sequential process involving hydrolysis, which can be carried out by enzymes from various organisms, including mammals and microbes. industrialchemicals.gov.aunih.gov
In mammals, studies using rat liver homogenates show that TBP is rapidly metabolized by microsomal enzymes. industrialchemicals.gov.au The metabolic pathway involves the oxidation of the butyl groups followed by enzymatic hydrolysis, which cleaves the ester bonds to yield DBP and subsequently monobutyl phosphate (MBP). industrialchemicals.gov.aunih.gov In rats administered TBP, DBP was identified as the major urinary metabolite. industrialchemicals.gov.au
Microbial degradation follows a similar stepwise pathway. For instance, the bacterium Sphingobium sp. degrades TBP by first converting it to DBP, then to MBP, and finally to n-butanol and inorganic phosphate. nih.gov This process requires a sequence of different enzymes: a phosphotriesterase, a phosphodiesterase, and a phosphomonoesterase. nih.gov Interestingly, a specific class C acid phosphatase isolated from Sphingobium sp. showed high activity for hydrolyzing MBP but had no observed activity for DBP, indicating that DBP can be resistant to further degradation by certain enzymes. nih.gov
Beyond being a metabolite, DBP can also interact directly with biological systems. Research has shown that DBP can inhibit the enzymatic hydrolysis of proteins. nih.gov This inhibition occurs through non-covalent interactions, where DBP binds to proteins, potentially altering their structure and hindering the access of proteolytic enzymes to their active sites. nih.gov Fluorescence quenching experiments demonstrated that DBP has a strong affinity for the model protein GB1, with a higher binding constant than its parent compound, TBP. nih.gov
Table 1: Research Findings on Enzymatic Interaction and Hydrolysis
| System/Organism | Parent Compound | Key Findings | Reference(s) |
|---|---|---|---|
| Rat Liver Homogenate | Tributyl Phosphate (TBP) | TBP is rapidly metabolized via oxidation and hydrolysis to form DBP. | industrialchemicals.gov.au |
| Sphingobium sp. RSMS strain | Tributyl Phosphate (TBP) | TBP is sequentially degraded to DBP, then to monobutyl phosphate (MBP). An acid phosphatase from the strain hydrolyzes MBP but not DBP. | nih.gov |
Genotoxicity Assessments in Prokaryotic and Eukaryotic Model Systems
The genotoxic potential of a substance, its ability to damage DNA and chromosomes, is a critical aspect of its toxicological profile. researchgate.net Assessment of this compound's genotoxicity is often linked to its parent compound, tributyl phosphate (TBP).
Direct genotoxicity testing of this compound itself is not extensively reported in the available literature. However, studies on TBP provide some insight. TBP was reported as not genotoxic in a variety of in vitro and in vivo assays, including the Ames test, which uses Salmonella typhimurium (a prokaryotic model) to detect gene mutations. atamanchemicals.comgu.se One report noted that several organophosphate compounds, including DBP, were listed in a context suggesting a lack of mutagenicity in the Ames test. niph.go.jp While these findings suggest a low potential for mutagenicity, a comprehensive evaluation of DBP across a range of genotoxicity endpoints, such as chromosomal aberrations or DNA strand breaks in eukaryotic cells, is not fully available in the reviewed sources.
Table 2: Summary of Genotoxicity Data for this compound and Parent Compound
| Compound | Test System | Test Type | Findings | Reference(s) |
|---|---|---|---|---|
| Tributyl Phosphate (TBP) | Salmonella typhimurium | Ames Test (Prokaryotic) | Not mutagenic. | atamanchemicals.comgu.se |
Interplay with Model Biological Membrane Systems and Lipid Phase Transitions
The interaction of chemicals with biological membranes can disrupt their structure and function. Model systems, such as liposomes made from dipalmitoylphosphatidylcholine (DPPC), are used to study these interactions by observing changes in lipid phase transitions. nih.govnih.gov
Research into the direct effects of this compound on model lipid membranes is limited. However, a study using differential scanning calorimetry (DSC) examined the effects of a related compound, choline (B1196258) this compound (CDBP), on the phase transition of DPPC vesicles. nih.gov The results showed that CDBP, at a concentration of 10 mM, induced only minimal changes in the lipid phase transition behavior, suggesting a weak interaction with the model membrane. nih.gov This was in contrast to other choline salts with higher toxicity profiles, which caused significant disruptions, such as reducing the phase transition temperature (Tm) or inducing the formation of alternate lipid phases. nih.gov
Another line of research showed that mixtures of this compound and propylamine (B44156) can self-organize into supra-molecular structures that exhibit an unusually strong response to an external magnetic field. mdpi.comunime.it This finding, while not in a biological membrane model, demonstrates that DBP has the capacity to participate in the formation of organized molecular assemblies, a property relevant to potential interactions with the ordered structure of a lipid bilayer. mdpi.com
Table 3: Findings on this compound Interaction with Model Systems
| Compound/System | Model System | Technique | Key Findings | Reference(s) |
|---|---|---|---|---|
| Choline this compound | DPPC Unilamellar Vesicles | DSC | Induced minimal changes in the lipid phase transition behavior. | nih.gov |
Biomonitoring Research for Environmental Exposure Assessment (Focused on Analytical Detection in Non-Human Biological Samples)
Biomonitoring involves measuring chemical concentrations in biological samples to assess exposure. who.int For organophosphate esters, their metabolites are often used as biomarkers. nih.gov this compound is a key metabolite for assessing exposure to its parent compound, TBP, in non-human organisms.
In vivo studies in Sprague-Dawley rats have demonstrated the utility of DBP as a biomarker. Following oral administration of TBP, the compound is almost completely metabolized, with DBP being identified as the major metabolite excreted in the urine. industrialchemicals.gov.au After 7 days, residual radioactivity from labeled TBP was detected in muscle, skin, and adipose tissues, indicating distribution throughout the body. industrialchemicals.gov.au
In vitro metabolism studies using liver and intestinal microsomes from fish have also been conducted to characterize the formation kinetics of DBP and other organophosphate metabolites. acs.org Such studies are crucial for understanding species-specific differences in metabolism and for developing reliable biomonitoring strategies for aquatic wildlife.
Microorganisms also serve as non-human biological systems for studying the fate of these compounds. The degradation of TBP by bacteria like Sphingobium sp. involves the measurable production of DBP as an intermediate, which can be monitored to assess environmental breakdown processes. nih.gov
Table 4: Detection of this compound in Non-Human Biological Samples
| Species/System | Sample Matrix | Parent Compound | Purpose/Finding | Reference(s) |
|---|---|---|---|---|
| Rat (Rattus norvegicus) | Urine, Tissues (muscle, skin, adipose) | Tributyl Phosphate (TBP) | DBP is the major urinary metabolite used to assess TBP exposure and distribution. | industrialchemicals.gov.au |
| Fish | Liver and Intestinal Microsomes | Alkyl Organophosphate Esters | In vitro system to study the kinetics of DBP formation. | acs.org |
Theoretical and Computational Chemistry Studies of Dibutyl Phosphate
Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, bonding characteristics, and intrinsic reactivity of dibutyl phosphate (B84403). northwestern.edu These calculations involve solving the Schrödinger equation for the molecule, which provides information on molecular orbitals, electron distribution, and the nature of chemical bonds. northwestern.edu
Density Functional Theory (DFT) is a prominent method used for such investigations, offering a balance between computational cost and accuracy. For organophosphorus compounds like DBP, DFT calculations can determine optimized molecular geometries, including bond lengths and angles. For instance, calculations on related compounds like tri-n-butyl phosphate (TBP) have been used to determine parameters such as the P=O bond length, which is a key feature in its coordination chemistry. researchgate.net
Atoms in Molecules (AIM) analysis can be applied to the calculated electron density to characterize the nature of the chemical bonds within the DBP molecule. acs.org This method reveals the degree of ionic or covalent character in bonds such as P-O and O-C. acs.org For similar metal-ligand complexes involving organophosphates, AIM has shown a significant amount of ionic character in the metal-oxygen bonds. acs.org
Furthermore, quantum chemical calculations can predict reactivity indices. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.
Table 1: Key Parameters from Quantum Chemical Calculations of Organophosphates
| Parameter | Description | Typical Information Obtained |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths (e.g., P=O, P-O, C-O) and bond angles. |
| Mulliken Charges | A method for estimating partial atomic charges. | Indicates the distribution of electrons among the atoms in the molecule. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Used to estimate ionization potential, electron affinity, and chemical reactivity. |
| Bond Order | A measure of the number of chemical bonds between two atoms. | Defines the relative strength of a bond, such as the P=O double bond. mdpi.com |
Molecular Dynamics Simulations for Understanding Solution Behavior and Aggregation Phenomena
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For dibutyl phosphate (referred to as HDBP in its acidic form), MD simulations provide critical insights into its behavior in different solvent environments and its tendency to form aggregates. escholarship.org
These simulations rely on a force field, which is a set of parameters that define the potential energy of the system based on the positions of its constituent atoms. A re-parameterized molecular dynamics force field for HDBP has been developed using the general Amber force field (GAFF) as a basis. researchgate.net This optimized force field has been validated by comparing simulated bulk properties like density, dipole moment, and heat of vaporization with experimental values, showing agreement to within 4%. researchgate.net
MD studies have revealed that HDBP molecules have a strong tendency to form aggregates in solution, primarily through hydrogen bonding. escholarship.org These simulations can characterize the geometry and relative free energies of different aggregate species, such as dimers and trimers. escholarship.orgresearchgate.net While complex hydrogen-bonded networks of HDBP are observed, their coordination numbers suggest they are not intricate enough to form structures like reverse micelles. escholarship.org The formation of these supramolecular structures is significant as it can influence the efficiency and selectivity of processes where DBP is present, such as in solvent extraction systems. escholarship.org
Table 2: Comparison of Simulated vs. Experimental Properties for HDBP Force Field Validation
| Property | Simulated Value | Experimental Value | Percent Difference |
| Density | Optimized to within 4% of experimental value researchgate.net | Varies with temperature | < 4% |
| Dipole Moment | Optimized to within 4% of experimental value researchgate.net | Varies with solvent | < 4% |
| Heat of Vaporization | Comparable to estimated empirical value researchgate.net | N/A (empirical estimate) | N/A |
| Self-Diffusion Coefficient | Matched within 18% of experimental data researchgate.net | Varies with conditions | < 18% |
Computational Modeling of Extraction Mechanisms and Metal-Ligand Complex Formation
Computational modeling is instrumental in understanding the mechanisms by which DBP and similar organophosphorus compounds extract metal ions and form stable complexes. researchgate.net Although many studies focus on TBP, the methodologies are directly applicable to DBP. DFT calculations are used to investigate the electronic structures of metal-ligand complexes, such as those formed with actinides or lanthanides. researchgate.netacs.org
These models can establish the lowest energy electronic states (e.g., ground spin state) of the complexes and calculate their structural parameters. acs.org The calculated geometries can then be compared with experimental results from techniques like X-ray diffraction for validation. acs.org
The models also account for the stoichiometry of the metal-ligand complexes, which is often found to be 1:2 (metal:ligand) for uranyl nitrate (B79036) complexes with various phosphate and phosphonate (B1237965) ligands. researchgate.net
Predictive Environmental Fate and Transformation Modeling
Predictive modeling is used to estimate the environmental distribution, persistence, and transformation of chemicals like this compound. up.ptresearchgate.net These environmental fate models are mathematical representations that simulate the processes a chemical undergoes when released into the environment. up.pt
The construction of a mass balance model is a common approach. This involves:
Defining Environmental Compartments : The environment is divided into distinct units such as air, water, soil, and sediment. up.pt
Quantifying Emissions : The rate and location of the chemical's entry into the environment are estimated. up.pt
Modeling Transport : Mathematical expressions describe the movement of the chemical between compartments (e.g., volatilization from water to air, sorption to soil). up.pt
Modeling Transformation : The rates of chemical degradation processes are quantified. This includes abiotic processes like photolysis and hydrolysis, and biotic processes like biodegradation. up.ptresearchgate.net
For DBP, such models would use its specific physicochemical properties as inputs. These properties, which can be experimentally determined or estimated using Quantitative Structure-Activity Relationships (QSARs), include aqueous solubility, vapor pressure, and partition coefficients (like the octanol-water partition coefficient, Kow). defra.gov.uk
The output of these models provides predicted environmental concentrations (PECs) in different media over time. researchgate.net This information is crucial for assessing potential exposure and risk to ecosystems and humans. researchgate.net The models can also predict the formation of transformation products, such as monobutyl phosphate, which may have different environmental behavior and toxicity. nih.gov
Table 3: Input Parameters for Environmental Fate Modeling of this compound
| Parameter | Symbol | Relevance |
| Aqueous Solubility | S | Influences concentration in water and transport. defra.gov.uk |
| Vapor Pressure | P | Determines the tendency to partition into the atmosphere. |
| Octanol-Water Partition Coefficient | Kow | Indicates potential for bioaccumulation in organisms. |
| Henry's Law Constant | KH | Describes partitioning between air and water. |
| Soil Sorption Coefficient | Koc | Predicts partitioning between water and soil/sediment organic carbon. |
| Degradation Rate Constants | k | Quantifies the rate of breakdown via hydrolysis, photolysis, and biodegradation. |
Future Research Trajectories and Emerging Paradigms in Dibutyl Phosphate Studies
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The pursuit of sustainable chemical production has led to significant research into greener synthesis routes for dibutyl phosphate (B84403), moving away from traditional methods to reduce waste and energy consumption. Green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances, provides a guiding framework for these innovations. mgesjournals.comjddhs.com
Current research focuses on optimizing existing synthesis methods and exploring novel, more environmentally benign pathways. One established method involves the reaction of phosphorous acid and n-butanol. scientific.netresearchgate.netepa.gov Studies have investigated the effects of various reaction conditions to maximize yield and efficiency. For instance, research has shown that optimal conditions without a catalyst include a reaction temperature of 125-135°C and a mole ratio of n-butanol to phosphorous acid of 3.6, achieving a yield of 68% within 3 hours. scientific.netresearchgate.netepa.gov Further advancements in this area are geared towards the use of reusable, non-toxic catalysts and alternative, energy-efficient heating methods like microwave irradiation to shorten reaction times and reduce energy footprints. jddhs.commdpi.com
Another production method involves the reaction of butanol with phosphorus oxychloride. google.com A notable innovation in this process is a patented method designed to comprehensively utilize the "three wastes" (waste gas, wastewater, and industrial residue) generated during production. This approach significantly reduces equipment investment, saves energy, and prevents water pollution by treating and repurposing waste streams. The process not only improves the yield and reduces costs but also reclaims secondary products like butanol and HCl for use in other chemical syntheses. google.com These strategies align with the core principles of green chemistry, such as atom economy and designing for degradation, ensuring that the entire lifecycle of the chemical is considered. mgesjournals.com
| Synthesis Method | Reactants | Key Conditions | Yield | Green Chemistry Aspect |
| Esterification | Phosphorous acid, n-Butanol | Temp: 125-135°C; Molar Ratio (butanol/acid): 3.6; Time: 3h (catalyst-free) | 68% scientific.netresearchgate.netepa.gov | Optimization of reaction conditions to improve efficiency and yield. |
| Reaction with Phosphorus Oxychloride | Butanol, Phosphorus oxychloride | Synthesis, curing, acid/alkali washing, refining | Not specified | Comprehensive utilization and treatment of the "three wastes" generated during production, reducing pollution and conserving water. google.com |
Exploration of Novel Applications in Catalysis and Functional Materials
Dibutyl phosphate is an organophosphate compound recognized for its utility as an organocatalyst. sigmaaldrich.com Its applications are expanding beyond traditional uses into novel areas of catalysis and the development of advanced functional materials.
In the realm of catalysis, this compound is effectively used to initiate the ring-opening polymerization of cyclic esters to synthesize polyesters. sigmaaldrich.com It also serves as a catalyst for transesterification reactions. sigmaaldrich.com Its acidic nature allows it to act as a catalyst for cross-linking in the paint industry. chemicalbook.comnih.gov Researchers are exploring its potential to stabilize or catalyze a broader range of reactions, particularly in the synthesis of specialty chemicals. chemicalbull.com The ability to function as a catalyst in various organic syntheses, such as the preparation of glycosyl phosphates and 2-aminophosphates, highlights its versatility. sigmaaldrich.com
The role of this compound in functional materials is an emerging field. It can be incorporated into photopolymerizable coating materials, contributing to their anticorrosive and antimicrobial properties. sigmaaldrich.com Furthermore, studies have investigated the effects of added this compound on the luminescent properties of organometallic complexes, such as europium tetrakis dibenzoylmethide triethylammonium, suggesting its potential use in tuning the optical characteristics of functional materials for applications in sensors, displays, and lighting. sigmaaldrich.com
| Application Area | Specific Use | Function of this compound |
| Catalysis | Polyester Synthesis | Organocatalyst for ring-opening polymerization. sigmaaldrich.com |
| Transesterification Reactions | Catalyst. sigmaaldrich.com | |
| Paint Industry | Catalyst for cross-linking. chemicalbook.comnih.gov | |
| Organic Synthesis | Reactant for synthesizing glycosyl phosphates and 2-aminophosphates. sigmaaldrich.com | |
| Functional Materials | Anticorrosive & Antimicrobial Coatings | Component in photopolymerizable phosphorus (meth)acrylate oligomers. sigmaaldrich.com |
| Luminescent Materials | Additive to modify the luminescent properties of europium complexes. sigmaaldrich.com |
Advanced Environmental Monitoring and Remediation Technologies Development
The production and use of this compound as a catalyst, antifoaming agent, and in metal extraction may lead to its release into the environment through various waste streams. nih.gov This necessitates the development of advanced technologies for its monitoring and remediation to manage its environmental presence effectively.
Advanced environmental monitoring involves creating systems and report formats that present required data in a clear and understandable way. For a compound like this compound, this would entail developing specific analytical methods for its detection in various environmental matrices such as water, soil, and air. Modern monitoring strategies often employ databases to track results over time, allowing for the identification of trends and the early detection of potential problems. Companies specializing in advanced environmental monitoring offer services that include designing and installing monitoring systems, conducting the monitoring, and interpreting the data to assess potential issues.
Should remediation be required, several green and sustainable technologies could be adapted for this compound. Nature-based solutions, which use microorganisms, plants, and their symbiotic relationships, are often favored for their sustainability and lower environmental impact. fao.org
Potential Remediation Technologies:
Bioremediation: This approach uses soil-dwelling organisms to biodegrade, stabilize, or separate contaminants. Techniques like biopiles, where excavated soil is amended to enhance microbial degradation, could be effective for organic compounds like this compound. fao.org
Chemical Oxidation: In situ chemical oxidation (ISCO) is a technology that uses chemical oxidants to transform contaminants into less harmful substances. evonik.com
Stabilization/Solidification: This technology reduces the mobility of contaminants by binding them within a stabilized matrix. It can be achieved by mixing reagents like cement, fly ash, or proprietary binders with the contaminated soil. researchgate.net
The selection of a specific remediation technology would depend on site-specific conditions and the nature of the contamination. researchgate.net
| Technology Type | Specific Method | Description | Potential Applicability to this compound |
| Monitoring | Advanced Environmental Monitoring Programs (EMPs) | Systematic collection and analysis of environmental samples (water, soil, air) using specialized analytical techniques and data management systems. youtube.com | Detection and quantification of this compound in industrial effluents and the surrounding environment. |
| Remediation (Biological) | Biopiling | An ex situ bioremediation technique where excavated soil is homogenized and amended to stimulate microbial activity and biodegrade organic contaminants. fao.org | Degradation of this compound in contaminated soils. |
| Remediation (Chemical) | In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants into the subsurface to chemically transform organic contaminants. evonik.com | In-place treatment of soil and groundwater contaminated with this compound. |
| Remediation (Physical/Chemical) | Stabilization/Solidification | Mixing contaminated soil with binders (e.g., cement, pozzolans) to immobilize contaminants and prevent leaching. researchgate.net | Containment of this compound in soil to prevent migration. |
Deeper Elucidation of Complex Biological and Chemical Interaction Mechanisms
Understanding the fundamental interaction mechanisms of this compound is crucial for predicting its behavior in both industrial and environmental systems. This compound is a moderately strong acid that exhibits distinct chemical reactivity. chemicalbook.comnoaa.gov It reacts vigorously and exothermically with bases and is incompatible with strong oxidizing agents. chemicalbook.comnoaa.gov It also attacks many metals, a reaction that produces flammable hydrogen gas. noaa.govinchem.org
A significant chemical interaction mechanism has been detailed in studies of solvent degradation. For example, this compound is formed when Di(2-ethylhexyl)phosphoric acid (DEHPA) reacts with tributyl phosphate (TBP). researchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphinic acid anion attacks the TBP substrate, leading to the cleavage of a carbon-oxygen bond and the formation of this compound anion. researchgate.net The rate of this reaction has been quantified under various conditions, providing valuable kinetic data. For instance, under aqueous-free conditions at 60 °C, the reaction rate constant was found to be 0.22 ± 0.03 M⁻¹ a⁻¹. researchgate.net
While its chemical interactions are partially understood, the complex biological interaction mechanisms of this compound require deeper elucidation. Occupational exposure can occur via inhalation of its aerosol and through dermal contact. nih.govinchem.org However, the specific pathways and molecular-level interactions following exposure are areas for future research. Understanding how this compound interacts with biological macromolecules, such as proteins and enzymes, and its subsequent metabolic fate is essential for a complete profile of the compound. Future studies may employ techniques like molecular docking, multi-spectroscopy methods, and site-directed mutagenesis, similar to approaches used for other organophosphorus compounds, to uncover the precise binding sites and catalytic mechanisms involved in its biological interactions. nih.gov
| Interaction Type | Interacting Species | Mechanism/Description | Research Findings |
| Chemical | Bases | Acid-base reaction. | Reacts exothermically and vigorously. chemicalbook.comnoaa.gov |
| Chemical | Strong Oxidizing Agents | Redox reaction. | Incompatible; contact may cause fires or explosions. chemicalbook.com |
| Chemical | Metals | Redox reaction. | Attacks many metals, liberating flammable hydrogen gas. noaa.govinchem.org |
| Chemical | Tributyl Phosphate (TBP) & DEHPA | Bimolecular nucleophilic substitution (SN2). | Forms this compound; rate constant of 0.22 M⁻¹ a⁻¹ at 60°C (aqueous-free). researchgate.net |
| Biological | General | Occupational exposure routes. | Can be absorbed into the body by inhalation of its aerosol and through skin contact. nih.govinchem.org |
Q & A
Q. What are the primary methods for synthesizing and characterizing dibutyl phosphate (DBP) in laboratory settings?
DBP is synthesized via esterification of phosphoric acid with n-butanol under acidic catalysis. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm esterification by analyzing shifts in -NMR (e.g., δ = -0.5 to -1.5 ppm for DBP) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of P=O stretching (~1250 cm) and P-O-C vibrations (~1050 cm) .
- Titration : Quantification of acidic protons (pKa ~1.5–2.5) using NaOH .
Q. How does DBP solubility in aqueous solutions influence its applications in solvent extraction systems?
DBP exhibits limited water solubility (18 g/L at 20°C) but forms micelles or ion pairs in acidic/basic media, enhancing its utility in liquid-liquid extraction. For example:
- In HNO solutions, DBP coordinates with uranyl ions () to form uranyl this compound complexes, critical for nuclear fuel reprocessing .
- Solubility decreases with increasing nitrate concentration due to salting-out effects .
Q. What safety protocols are essential for handling DBP in laboratory environments?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats (DBP is corrosive and irritates eyes/mucous membranes) .
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., PO fumes at >188°C) .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate environmental persistence (half-life: ~4.99 years in air) .
Q. What role does DBP play in polymer science, particularly as a catalyst or additive?
DBP acts as:
- Crosslinking Catalyst : Accelerates curing in polyurethane and epoxy resins by donating acidic protons to initiate polymerization .
- Antistatic Agent : Reduces static charge accumulation in textiles via surface adsorption of phosphate groups .
Advanced Research Questions
Q. How do degradation products of DBP (e.g., monobutyl phosphate) affect solvent extraction efficiency in nuclear waste processing?
- HDBP (this compound) : Forms stable complexes with Zr and UO, increasing organic-phase retention and reducing separation efficiency .
- Monobutyl Phosphate (MBP) : Enhances interfacial crud formation in TBP-based systems, requiring frequent solvent cleanup .
- Mitigation Strategy : Use of scrubbing agents (e.g., NaCO) to strip degradation products from organic phases .
Q. What experimental approaches quantify DBP’s impact on microbial growth in environmental toxicity studies?
- Clostridium acetobutylicum Assay : DBP at 0.1–1.0 mM increases dry cell mass (0.63 → 0.94 g/L) by altering membrane permeability to nutrients .
- Respirometry : Measure O consumption rates to assess inhibitory effects on aerobic microbes .
Q. How does DBP interact with transition metals (e.g., Fe, Zr) in aqueous/organic biphasic systems?
- Ferric-DBP Complexes : Insoluble in 30% TBP-Amsco solutions, precipitating as Fe(DBP) (solubility <0.01 g/L in 3M HNO) .
- Zirconium-DBP Coordination : Forms ZrO(DBP) precipitates, complicating nuclear fuel cycle operations .
Q. What analytical challenges arise when detecting DBP in complex matrices (e.g., nitrate-rich nuclear waste)?
- Matrix Interference : High nitrate/nitrite concentrations mask DBP signals in traditional chromatographic methods .
- Advanced Techniques :
- Ion-Pair Chromatography : Tetrahexylammonium bromide improves DBP resolution (retention time: 8–10 min) .
- Isotachophoresis : Separates DBP from nitrate via electrophoretic mobility differences (detection limit: 0.1 ppm) .
Q. How does DBP influence the thermodynamics of actinide separation in nuclear reprocessing?
Q. What methodologies address DBP’s environmental persistence in biodegradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
